molecular formula C8H14N4 B8021542 N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine

N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021542
M. Wt: 166.22 g/mol
InChI Key: SROHWBNYRMCKNV-UHFFFAOYSA-N
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Description

N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine: is a heterocyclic compound featuring a pyrazole ring substituted with cyclopropyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation to yield pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyrazole derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4,5-diamine
  • 3-cyclopropyl-1-ethyl-1H-pyrazole-4,5-diamine
  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4,5-diamine

Uniqueness

N3-cyclopropyl-1-ethyl-1H-pyrazole-3,4-diamine is unique due to the presence of both cyclopropyl and ethyl groups on the pyrazole ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other pyrazole derivatives .

Properties

IUPAC Name

3-N-cyclopropyl-1-ethylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-12-5-7(9)8(11-12)10-6-3-4-6/h5-6H,2-4,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHWBNYRMCKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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